![molecular formula C13H25NO B13077498 1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13077498.png)
1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol is an organic compound with the molecular formula C₁₃H₂₅NO This compound features a cyclohexane ring substituted with a hydroxyl group and an aminoalkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol typically involves the following steps:
Formation of the Aminoalkyl Chain: The aminoalkyl chain can be synthesized through the reaction of hex-5-en-2-amine with formaldehyde under basic conditions to form the corresponding amino alcohol.
Cyclohexane Ring Functionalization: The cyclohexane ring is functionalized by introducing a hydroxyl group through hydroboration-oxidation of cyclohexene.
Coupling Reaction: The final step involves coupling the aminoalkyl chain with the functionalized cyclohexane ring using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as distillation and crystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or tosylates in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO₄ under acidic conditions.
Reduction: LiAlH₄ or NaBH₄ in anhydrous solvents.
Substitution: Alkyl halides or tosylates in the presence of a base like NaH or K₂CO₃.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the primary amine.
Substitution: Formation of various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target proteins, while the hydroxyl group can participate in additional hydrogen bonding, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-2-ol: Similar structure but with the hydroxyl group at a different position.
1-{[(Hex-5-en-2-yl)amino]methyl}cyclopentanol: Similar structure but with a cyclopentane ring instead of cyclohexane.
1-{[(Hex-5-en-2-yl)amino]methyl}benzyl alcohol: Similar structure but with a benzene ring instead of cyclohexane.
Uniqueness
1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a cyclohexane ring with an aminoalkyl chain and a hydroxyl group makes it versatile for various chemical reactions and applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C13H25NO |
|---|---|
Molekulargewicht |
211.34 g/mol |
IUPAC-Name |
1-[(hex-5-en-2-ylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H25NO/c1-3-4-8-12(2)14-11-13(15)9-6-5-7-10-13/h3,12,14-15H,1,4-11H2,2H3 |
InChI-Schlüssel |
KCWFZDGISLFLAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C)NCC1(CCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


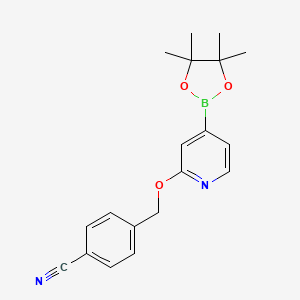
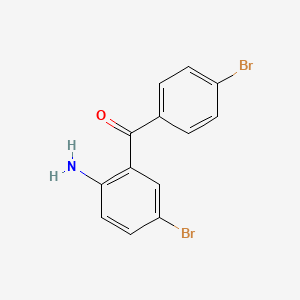
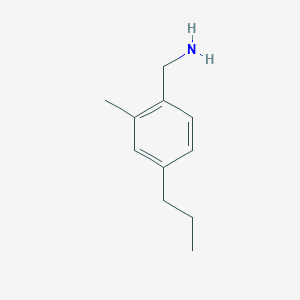
![(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine](/img/structure/B13077458.png)
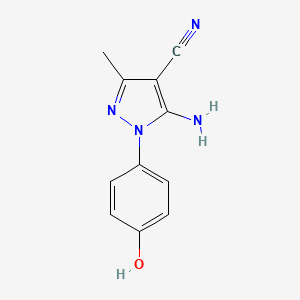
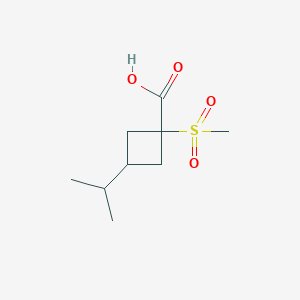
![(13S,17R)-16-(3,4-dichlorobenzoyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13077481.png)
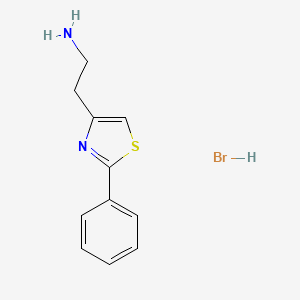
![1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B13077496.png)
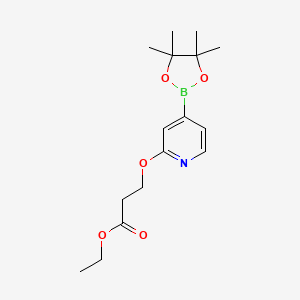
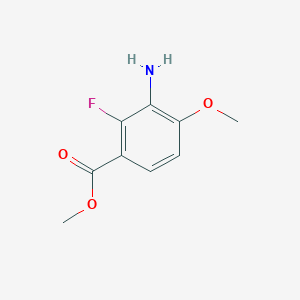
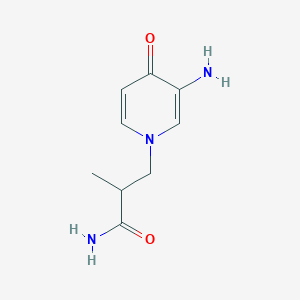
![tert-butyl (3R,4S)-4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13077519.png)
![4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13077522.png)
